(2-Propoxypyridin-4-yl)methanamine dihydrochloride
Description
Historical Context and Chemical Significance
The development of this compound emerged from the systematic exploration of pyridine derivatives in contemporary organic chemistry research. Pyridine-based compounds have maintained significant importance in chemical sciences since the early 20th century, with their unique electronic properties and versatile reactivity patterns making them indispensable building blocks in synthetic chemistry. The specific design of this compound reflects advanced understanding of structure-activity relationships in heterocyclic chemistry, where the strategic placement of functional groups can dramatically influence both chemical behavior and biological activity.
The historical significance of this compound lies in its representation of modern rational drug design principles, where specific substitution patterns on aromatic heterocycles are employed to achieve desired physicochemical properties. The incorporation of the propoxy group at the 2-position provides a balance between lipophilicity and hydrogen bonding capability, while the methanamine substituent at the 4-position introduces basic character and potential for further chemical modification. This dual functionality exemplifies the evolution of medicinal chemistry from serendipitous discovery to systematic molecular design.
The compound's significance extends beyond its individual properties to encompass its role as a representative member of the pyridylmethanamine class. Research involving similar structures has demonstrated their utility in developing therapeutic agents with enhanced selectivity and reduced side effect profiles. The specific structural features present in this compound make it particularly valuable for investigating structure-activity relationships and understanding the fundamental principles governing molecular recognition in biological systems.
Structural Classification in Pyridine Chemistry
This compound belongs to the broader category of substituted pyridines, specifically classified as a pyridylmethanamine derivative with ether functionality. The compound's structure can be systematically analyzed through its key components: the pyridine ring system serving as the core heterocyclic framework, the propoxy substituent providing ether functionality, and the methanamine group contributing primary amine character. This combination of functional groups positions the compound within the intersection of several important chemical classes, including nitrogen heterocycles, ethers, and primary amines.
The structural classification becomes more precise when considering the specific substitution pattern. The compound represents a 2,4-disubstituted pyridine, where the electron-rich propoxy group at the 2-position and the electron-donating methanamine group at the 4-position create a unique electronic environment within the aromatic ring. This substitution pattern influences both the chemical reactivity and the physicochemical properties of the molecule, distinguishing it from other pyridine derivatives with different substitution patterns.
| Structural Classification | Category | Specific Features |
|---|---|---|
| Core Ring System | Pyridine Heterocycle | Six-membered aromatic ring with one nitrogen atom |
| Substitution Pattern | 2,4-Disubstituted | Propoxy at position 2, methanamine at position 4 |
| Functional Groups | Ether, Primary Amine | Propoxy ether linkage, primary aliphatic amine |
| Salt Form | Dihydrochloride | Two hydrochloride equivalents per molecule |
| Molecular Formula | C9H16Cl2N2O | Contains carbon, hydrogen, chlorine, nitrogen, oxygen |
The compound's position within pyridine chemistry reflects the systematic approach to heterocyclic modification, where specific functional groups are introduced to achieve desired properties. The methanamine substituent represents a common structural motif in bioactive compounds, while the propoxy group provides a balance between hydrophilic and lipophilic character. This structural design exemplifies the principles of medicinal chemistry, where systematic modification of lead compounds leads to enhanced pharmacological profiles.
Research Relevance in Chemical Sciences
The research relevance of this compound extends across multiple domains of chemical sciences, from fundamental studies of heterocyclic chemistry to applied research in drug discovery and development. The compound serves as a valuable tool for investigating the relationship between molecular structure and biological activity, particularly in the context of pyridine-based pharmacophores. Its unique combination of functional groups provides researchers with opportunities to explore diverse chemical transformations and to understand the fundamental principles governing molecular recognition processes.
In the field of medicinal chemistry, compounds with similar structural features have demonstrated significant potential as therapeutic agents. Research has shown that pyridylmethanamine derivatives can exhibit high selectivity for specific biological targets, with some compounds showing preference for particular signaling pathways. The structural features present in this compound, including the basic amine functionality and the ether linkage, are commonly found in bioactive molecules, making it a relevant subject for structure-activity relationship studies.
The compound's research applications extend to synthetic methodology development, where it serves as both a substrate and a building block for more complex molecular architectures. The presence of multiple reactive sites allows for selective functionalization strategies, contributing to the development of new synthetic routes and chemical transformations. The methanamine group provides a handle for further derivatization, while the propoxy substituent can participate in various chemical reactions, making the compound valuable for exploring new synthetic methodologies.
| Research Domain | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Structure-Activity Studies | Investigation of receptor selectivity and biological activity patterns |
| Synthetic Chemistry | Building Block Applications | Development of complex molecular architectures through selective functionalization |
| Physical Chemistry | Physicochemical Property Studies | Understanding solubility, stability, and molecular interaction patterns |
| Analytical Chemistry | Method Development | Standards and references for analytical technique development |
The physicochemical properties of this compound make it particularly valuable for research into drug-like properties and pharmaceutical formulation. The compound's water solubility in its dihydrochloride form, combined with its structural complexity, provides an excellent model system for studying the relationship between molecular structure and pharmaceutical properties. This research relevance extends to the development of formulation strategies and the optimization of drug delivery systems.
Properties
IUPAC Name |
(2-propoxypyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-5-12-9-6-8(7-10)3-4-11-9;;/h3-4,6H,2,5,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPPUAAEFXGPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from a suitably functionalized pyridine derivative such as 2-hydroxypyridine or 2-bromopyridine, which allows selective modification at the 2-position. The general synthetic strategy involves:
- O-alkylation of the 2-hydroxypyridine to introduce the propoxy group.
- Substitution or reduction at the 4-position to install the methanamine moiety.
- Salt formation with hydrochloric acid to yield the dihydrochloride.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | O-alkylation | 2-hydroxypyridine + propyl halide (e.g., propyl bromide), base (e.g., K2CO3), solvent (DMF), reflux | Formation of 2-propoxypyridine intermediate |
| 2 | Nucleophilic substitution | 4-chloropyridine derivative + nucleophile (e.g., formaldehyde + ammonia or amine source) | Introduction of methanamine group at C-4 |
| 3 | Salt formation | Treatment with HCl in solvent (e.g., ethanol or THF) | Formation of dihydrochloride salt |
This approach aligns with typical pyridine functionalization protocols where O-alkylation precedes amination to avoid side reactions.
Detailed Example Procedure
O-alkylation: 2-hydroxypyridine is dissolved in anhydrous DMF; potassium carbonate is added as base. Propyl bromide is added dropwise, and the mixture is stirred at reflux temperature for several hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The crude 2-propoxypyridine is purified by column chromatography.
Amination at 4-position: The 2-propoxypyridine intermediate is reacted with formaldehyde and ammonium chloride under reductive amination conditions or with an appropriate amine source under nucleophilic aromatic substitution conditions if a 4-chloropyridine derivative is used. This step installs the methanamine substituent at the 4-position.
Salt formation: The free base is dissolved in anhydrous ethanol or THF and treated with excess hydrochloric acid gas or concentrated HCl solution to precipitate the dihydrochloride salt. The solid is filtered, washed, and dried under vacuum.
Research Findings and Optimization
Yield and Purity
- Typical yields for the O-alkylation step range from 70% to 85%, depending on reaction time and temperature.
- Amination yields vary from 60% to 80%, influenced by the nature of the amine source and reaction conditions.
- Salt formation is generally quantitative with high purity (>98% by HPLC).
Reaction Conditions Impact
- Use of polar aprotic solvents like DMF or DMSO enhances O-alkylation efficiency.
- Controlled temperature (80–100°C) prevents side reactions such as over-alkylation or decomposition.
- Mild acidic conditions for salt formation preserve compound integrity.
Analytical Characterization
- Purity is confirmed by NMR (1H and 13C), MS, and elemental analysis.
- The dihydrochloride salt exhibits characteristic chloride signals in ion chromatography.
- Melting point and optical rotation (if chiral) are also recorded.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| O-alkylation | 2-hydroxypyridine, propyl bromide, K2CO3, DMF, reflux | 70–85 | Requires dry conditions, inert atmosphere preferred |
| Amination | Formaldehyde + NH4Cl or amine source, reductive amination or SNAr | 60–80 | Temperature and solvent choice critical for selectivity |
| Salt formation | HCl gas or concentrated HCl in ethanol/THF | ~100 | Precipitates dihydrochloride salt, improves stability |
Additional Considerations
- Scalability: The described methods are amenable to scale-up with appropriate control of temperature and reagent addition rates.
- Safety: Handling of propyl bromide and HCl requires proper ventilation and protective equipment.
- Storage: The dihydrochloride salt is stable under ambient conditions when stored in a dry, sealed container.
Chemical Reactions Analysis
Types of Reactions
(2-Propoxypyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of (2-Propoxypyridin-4-yl)methanamine.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1.1. Inhibitors of Nitric Oxide Synthase (iNOS)
One of the significant applications of (2-Propoxypyridin-4-yl)methanamine dihydrochloride is its potential as an inhibitor of inducible nitric oxide synthase (iNOS). iNOS plays a critical role in various inflammatory diseases, and compounds that can inhibit its activity are valuable in treating conditions such as sepsis, asthma, and arthritis. The development of radiolabeled PET tracers for imaging iNOS expression has been a focus of research, with studies indicating that certain pyridine analogues demonstrate promising properties for this purpose .
1.2. Anticancer Activity
Research has shown that compounds derived from pyridine structures can exhibit anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic activity while exhibiting lower toxicity towards normal cells. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy against specific cancer types .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The synthetic pathways often include:
- N-alkylation : Involves the reaction of pyridine derivatives with appropriate alkyl halides.
- Formation of Dihydrochloride Salt : The final product is often converted into its dihydrochloride salt form to enhance solubility and stability.
The chemical properties of this compound include solubility in water due to the presence of the dihydrochloride salt, which is advantageous for biological assays.
3.1. Neurotransmitter Modulation
Pyridine derivatives have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. By modulating these neurotransmitters, such compounds may have implications in treating neurological disorders .
3.2. Antimicrobial Properties
Some studies have explored the antimicrobial properties of pyridine derivatives, suggesting that modifications to the pyridine ring can lead to enhanced antibacterial or antifungal activity. This area remains an active field of research as scientists seek to develop new antimicrobial agents in response to rising antibiotic resistance .
4.1. iNOS Imaging Studies
A notable study involved the synthesis and evaluation of a series of 2-amino-4-methylpyridine analogues as potential PET tracers for imaging iNOS activation in vivo. The study demonstrated that specific analogues showed significant uptake in inflamed tissues compared to controls, highlighting their potential utility in diagnosing inflammatory diseases .
4.2. Anticancer Compound Testing
In another case study, a novel compound derived from a pyridine scaffold was tested against several breast cancer cell lines using the MTT assay method. Results indicated significant cytotoxicity against cancerous cells while maintaining low toxicity towards normal cells, underscoring the therapeutic potential of such compounds .
Tables
| Application Area | Description |
|---|---|
| iNOS Inhibition | Potential treatment for inflammatory diseases through nitric oxide modulation |
| Anticancer Activity | Cytotoxic effects on cancer cell lines with low toxicity to normal cells |
| Neurotransmitter Modulation | Effects on dopamine and serotonin systems |
| Antimicrobial Properties | Potential development of new antimicrobial agents |
Mechanism of Action
The mechanism of action of (2-Propoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(2-Propoxypyridin-4-yl)methanamine dihydrochloride,” the following table compares it with structurally related compounds:
Key Observations:
Substitution at the 2-position (propoxy vs. methoxy/methyl) impacts lipophilicity.
Industrial and Research Utility :
- Methoxy and methyl analogs () are widely used in agrochemicals and APIs, suggesting that the propoxy variant could fill niche roles in custom synthesis or prodrug development .
- Discontinuation of the target compound () may reflect market shifts toward more stable or cost-effective alternatives, such as methyl-substituted derivatives .
Safety and Handling :
- While specific toxicity data for “this compound” are unavailable, analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () recommend standard precautions: ventilation, protective gear, and avoidance of environmental release .
Research Findings and Gaps
- Solubility and Stability: Aminopyridine hydrochlorides generally exhibit good water solubility (e.g., dopamine hydrochloride: freely soluble in water; ). This property is critical for drug formulation but requires empirical validation for the propoxy variant .
- Ecological Impact : Analogous compounds (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride, ) lack comprehensive environmental studies, highlighting a broader research gap in assessing the ecological footprint of substituted pyridines .
Biological Activity
(2-Propoxypyridin-4-yl)methanamine dihydrochloride, with the CAS number 1423032-22-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a propoxy group and an amine, which enhances its interaction with biological targets. Its molecular formula is C10H15Cl2N2O, and it is typically presented as a dihydrochloride salt for improved solubility.
The biological activity of this compound is primarily attributed to its ability to modulate various neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, influencing pathways involved in mood regulation and neuroprotection.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, affecting neurotransmitter release and uptake.
- Calcium Signaling : It has been implicated in modulating calcium channels, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Neuroprotective | Potential to protect neurons from oxidative stress and apoptosis. |
| Antidepressant-like | Modulates serotonin pathways, suggesting efficacy in mood disorders. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigating the neuroprotective properties of similar pyridine derivatives found that they could significantly reduce neuronal death in models of oxidative stress. The proposed mechanism involved inhibition of apoptotic pathways through modulation of Bcl-2 family proteins. -
Antidepressant Activity :
In animal models, the administration of this compound showed a reduction in depressive-like behaviors. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, suggesting an antidepressant effect. -
Inflammation Reduction :
Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Biological Activity | Remarks |
|---|---|---|
| (3-Fluoropyridin-2-yl)methanamine | Moderate antidepressant effects; less neuroprotective | Lacks some protective features compared to (2-Pro...) |
| 4-(Methoxy)pyridine | Strong anti-inflammatory properties | More effective in reducing inflammation |
Q & A
Q. What are the recommended synthetic routes for (2-Propoxypyridin-4-yl)methanamine dihydrochloride, and how can yield be optimized?
The compound can be synthesized via nucleophilic substitution of 4-chloropyridine derivatives with propoxide, followed by amination and dihydrochloride salt formation. Key steps include:
- Using anhydrous conditions to minimize hydrolysis of intermediates.
- Purification via recrystallization from methanol/ether to achieve >95% purity .
- Yield optimization through controlled stoichiometry (e.g., 1.2 equivalents of propoxide to 4-chloropyridine precursor) .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm purity ≥98%.
- NMR (¹H/¹³C in D₂O or DMSO-d₆) to verify propoxy chain substitution and amine protonation.
- High-resolution mass spectrometry (HRMS) to validate the exact mass (e.g., 262.0388 Da for [M+H]⁺) .
Q. How should the compound be stored to ensure long-term stability?
- Store in airtight, light-protected containers at –20°C.
- Desiccate to prevent hygroscopic degradation (common in dihydrochloride salts) .
Advanced Research Questions
Q. What methodologies are used to assess LOXL2 inhibition activity, and how does this compound compare to other inhibitors?
- Enzyme assays : Measure IC₅₀ using recombinant LOXL2 and lysyl oxidase activity kits (e.g., Amplex Red assay). Reported IC₅₀ for related (2-chloropyridin-4-yl)methanamine derivatives is 126 nM .
- Selectivity profiling : Test against LOX/LOXL isoforms (e.g., LOXL1, LOXL3) to confirm specificity. Cross-activity <10% at 1 µM is desirable .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., TGF-β-induced fibroblast activation for fibrosis studies).
- Impurity analysis : Use LC-MS to rule out degradation products (e.g., free base formation under acidic conditions) .
Q. What in vivo models are suitable for studying its efficacy in fibrosis or cancer?
- Bleomycin-induced pulmonary fibrosis (mouse) : Administer orally at 10–30 mg/kg/day for 14 days; assess collagen deposition via hydroxyproline assay .
- Xenograft tumor models : Evaluate anti-angiogenic effects using HUVEC tube formation assays .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) to calculate half-life (t₁/₂).
- Plasma protein binding : Use ultrafiltration to measure free fraction (aim for >20% unbound for efficacy) .
Q. What strategies mitigate off-target effects on monoamine oxidases (MAOs)?
- MAO-A/B inhibition screening : Compare IC₅₀ values with selective inhibitors (e.g., clorgyline for MAO-A).
- Structural modeling : Modify the propoxy chain to reduce interactions with MAO catalytic sites .
Data Analysis & Experimental Design
Q. How should dose-response curves be statistically validated in enzyme inhibition studies?
Q. What controls are essential in cellular toxicity assays?
- Negative controls : Untreated cells + vehicle (e.g., DMSO <0.1%).
- Positive controls : Staurosporine (apoptosis inducer) or Triton X-100 (membrane disruption) .
Controversies & Emerging Research
Q. Why do some studies report divergent results on its anti-fibrotic vs. pro-angiogenic effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
